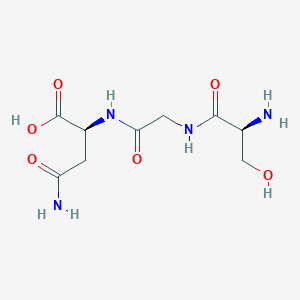

Ser-Gly-Asn

CAS No.: 68141-38-8

Cat. No.: VC6647964

Molecular Formula: C9H16N4O6

Molecular Weight: 276.249

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68141-38-8 |

|---|---|

| Molecular Formula | C9H16N4O6 |

| Molecular Weight | 276.249 |

| IUPAC Name | (2S)-4-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C9H16N4O6/c10-4(3-14)8(17)12-2-7(16)13-5(9(18)19)1-6(11)15/h4-5,14H,1-3,10H2,(H2,11,15)(H,12,17)(H,13,16)(H,18,19)/t4-,5-/m0/s1 |

| Standard InChI Key | BPMRXBZYPGYPJN-WHFBIAKZSA-N |

| SMILES | C(C(C(=O)O)NC(=O)CNC(=O)C(CO)N)C(=O)N |

Introduction

Composition and Basic Properties

Ser-Gly-Asn is a linear tripeptide with the sequence Ser-Gly-Asn (SGN). Each residue contributes distinct chemical characteristics:

-

Serine (Ser): A polar amino acid with a hydroxyl group, enhancing solubility and enabling hydrogen bonding.

-

Glycine (Gly): The smallest amino acid, conferring conformational flexibility due to its lack of a side chain.

-

Asparagine (Asn): A polar, carboxamide-containing residue critical for hydrogen bonding and potential post-translational modifications .

The peptide’s molecular weight (276.25 g/mol) and empirical formula were confirmed via PubChem’s computational tools . Its IUPAC name, (2S)-4-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoic acid, reflects the stereochemistry and bonding pattern .

Structural Characteristics

Primary and Secondary Structure

The primary structure of Ser-Gly-Asn is defined by its residue sequence:

-

Serine at the N-terminus, contributing a hydroxyl group (–OH).

-

Glycine in the central position, enabling torsional flexibility.

-

Asparagine at the C-terminus, providing a carboxamide moiety (–CONH).

Glycine’s absence of a β-carbon allows the peptide backbone to adopt conformations prohibited by bulkier residues. Ramachandran analysis of similar glycine-containing peptides reveals clustering in φ/ψ angles typically disallowed for other amino acids, facilitating unique hydrogen-bonding networks . For instance, the side-chain hydroxyl of Ser may interact with Asn’s carboxamide, stabilizing specific conformations .

Tertiary and Quaternary Considerations

As a tripeptide, Ser-Gly-Asn lacks a defined tertiary structure but may adopt transient folds in solution. Computational models suggest that the glycine residue promotes a compact conformation, with the Ser and Asn side chains oriented to maximize solvent interactions . In larger peptides, such as Calcicludine (a 61-residue toxin), the Ser-Gly-Asn motif appears in flexible regions critical for target binding .

Synthesis and Natural Occurrence

Laboratory Synthesis

Ser-Gly-Asn can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. The lack of steric hindrance at the glycine position simplifies coupling reactions. Purification typically involves reverse-phase HPLC, with mass spectrometry confirming the product’s identity .

Physicochemical Properties

Key properties of Ser-Gly-Asn include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 276.25 g/mol | |

| Isoelectric Point (pI) | ~5.2 (estimated) | |

| Solubility | High in aqueous solutions | |

| Stability | Sensitive to hydrolysis at extremes of pH |

The peptide’s solubility stems from the polar side chains of Ser and Asn, while glycine’s flexibility may reduce aggregation propensity. Stability studies on similar peptides (e.g., Arg-Asn-Gly-Ser) indicate susceptibility to proteolytic cleavage at glycine junctions .

Research Gaps and Future Directions

Despite its structural simplicity, Ser-Gly-Asn underscores the importance of short peptide motifs in protein engineering and drug design. Key research priorities include:

-

Conformational Dynamics: Molecular dynamics simulations to map folding pathways.

-

Post-Translational Modifications: Screening for phosphorylation or acetylation at serine or asparagine residues.

-

Functional Studies: Incorporation into synthetic peptides to probe bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume